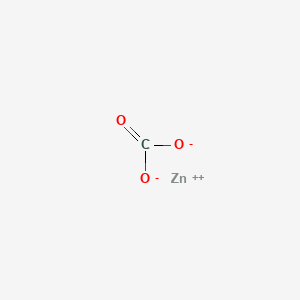

Carbonic acid;ZINC

Cat. No. B1218789

Key on ui cas rn:

3486-35-9

M. Wt: 127.4 g/mol

InChI Key: ONIOAEVPMYCHKX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04743435

Procedure details

Each of the mixtures of copper nitrate and zinc nitrate at a Zn/(Zn+Cu) atomic ratio of 0.1, 0.2, 0.3, 0.5 and 0.67, respectively, was dissolved in an ionexchanged water at a concentration of 20 wt %. Separately, a 20 wt % aqueous solution containing a stoichiometric amount of sodium carbonate was prepared. The resulting sodium carbonate solution was added dropwise to the solution of nitrate mixture while stirring in a stirring tank to produce a precipitate of basic copper carbonate and basic zinc carbonate. The precipitate was filtered, washed with water and dried at 120° C. for 10 hours. The precipitate was then calcined at a temperature of 350° C. for 5 hours to obtain five mixtures of cupric oxide and zinc oxide having different proportions.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[Cu+2:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Zn+2:14].[N+]([O-])([O-])=O.[Zn].[C:20](=[O:23])([O-:22])[O-:21].[Na+].[Na+].[N+]([O-])([O-])=O>O>[C:20](=[O:21])([O-:23])[O-:22].[Cu+2:5].[C:20](=[O:21])([O-:23])[O-:22].[Zn+2:14] |f:0.1.2,3.4.5,7.8.9,12.13,14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring in a stirring tank

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Cu+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Zn+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04743435

Procedure details

Each of the mixtures of copper nitrate and zinc nitrate at a Zn/(Zn+Cu) atomic ratio of 0.1, 0.2, 0.3, 0.5 and 0.67, respectively, was dissolved in an ionexchanged water at a concentration of 20 wt %. Separately, a 20 wt % aqueous solution containing a stoichiometric amount of sodium carbonate was prepared. The resulting sodium carbonate solution was added dropwise to the solution of nitrate mixture while stirring in a stirring tank to produce a precipitate of basic copper carbonate and basic zinc carbonate. The precipitate was filtered, washed with water and dried at 120° C. for 10 hours. The precipitate was then calcined at a temperature of 350° C. for 5 hours to obtain five mixtures of cupric oxide and zinc oxide having different proportions.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[N+]([O-])([O-])=O.[Cu+2:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Zn+2:14].[N+]([O-])([O-])=O.[Zn].[C:20](=[O:23])([O-:22])[O-:21].[Na+].[Na+].[N+]([O-])([O-])=O>O>[C:20](=[O:21])([O-:23])[O-:22].[Cu+2:5].[C:20](=[O:21])([O-:23])[O-:22].[Zn+2:14] |f:0.1.2,3.4.5,7.8.9,12.13,14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring in a stirring tank

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Cu+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Zn+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |